Cyheptamide: A Technical Guide for Researchers and Drug Development Professionals
Cyheptamide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Anticonvulsant Mechanisms of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide
Abstract
Cyheptamide, a tricyclic anticonvulsant, has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and analytical methodologies. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its toxicological profile. Furthermore, this guide elucidates the proposed mechanism of action of Cyheptamide, focusing on its interaction with voltage-gated sodium channels, a key target for many antiepileptic drugs. The information is curated to support researchers, scientists, and drug development professionals in their endeavors related to this compound.
Chemical Structure and Identification
Cyheptamide, with the chemical name 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide, is a derivative of dibenzosuberane. Its structure is characterized by a seven-membered central ring fused to two benzene rings.
| Identifier | Value |
| IUPAC Name | 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide |
| CAS Number | 7199-29-3 |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol |
| Canonical SMILES | C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N |
| InChI Key | APBVLLORZMAWKI-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of Cyheptamide is provided in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profiling.
| Property | Value | Reference |
| Melting Point | 193-194 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in chloroform; sparingly soluble in methanol and acetone; slightly soluble in ethanol and ether; practically insoluble in water. Soluble in DMSO. | [1][2] |
| pKa | Not available | |
| LogP | Not available | |
| Appearance | Long needles from acetonitrile; Solid powder. | [1][2] |
Synthesis and Characterization
Proposed Synthetic Protocol
Step 1: Oximation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
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To a solution of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one in absolute ethanol, add hydroxylamine hydrochloride and pyridine.
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Reflux the reaction mixture for 24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture, pour it into water, and acidify with concentrated hydrochloric acid.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the oxime derivative.
Step 2: Beckmann Rearrangement to the Amide
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Treat the oxime derivative from Step 1 with a rearranging agent such as polyphosphoric acid (PPA) or a Lewis acid.
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Heat the mixture to promote the rearrangement. The reaction conditions (temperature and time) will need to be optimized.
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After the reaction is complete (monitored by TLC), quench the reaction by pouring the mixture into ice-water.
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Neutralize the solution with a base (e.g., sodium bicarbonate).
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Extract the crude Cyheptamide with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by recrystallization (e.g., from acetonitrile) or column chromatography to yield pure Cyheptamide.
Analytical Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for determining the purity of Cyheptamide and for its quantification in various matrices. While a specific method for Cyheptamide is not published, a method adapted from the analysis of the structurally similar compound cyproheptadine can be employed as a starting point.[5]
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The ratio and pH should be optimized. For example, Methanol:0.02 M Phosphate Buffer (65:35, v/v), pH 4.5. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 285 nm) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
3.2.2. Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of Cyheptamide is expected to show signals corresponding to the aromatic protons in the range of δ 7.0-7.5 ppm. The methylene protons of the dihydro-dibenzo[a,d]cycloheptene ring system would likely appear as multiplets in the upfield region. The amide protons would present as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the seven-membered ring, and the carbonyl carbon of the amide group (expected around 170-180 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum of Cyheptamide would exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 237, corresponding to the molecular weight of Cyheptamide. Fragmentation patterns would be consistent with the tricyclic structure.
Pharmacological Properties and Mechanism of Action
Cyheptamide is classified as an anticonvulsant.[2] Its therapeutic effect is believed to be mediated through the modulation of neuronal excitability. The primary mechanism of action for many tricyclic anticonvulsants, including the structurally related carbamazepine, is the blockade of voltage-gated sodium channels.[6]
4.1. Interaction with Voltage-Gated Sodium Channels
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. In pathological conditions such as epilepsy, these channels can exhibit hyperexcitability. Cyheptamide is proposed to bind to the inactivated state of the sodium channel, stabilizing it and thereby reducing the firing rate of neurons. This state-dependent binding ensures that the drug preferentially targets rapidly firing neurons, which are characteristic of seizure activity, while having less effect on neurons firing at a normal rate.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
